2-(2-Chlorobenzoyl)-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-(2-Chlorobenzoyl)-1H-isoindole-1,3(2H)-dione is an organic compound with a complex structure that includes a chlorobenzoyl group and an isoindole dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorobenzoyl)-1H-isoindole-1,3(2H)-dione typically involves the reaction of 2-chlorobenzoyl chloride with phthalimide under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorobenzoyl)-1H-isoindole-1,3(2H)-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.
Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(2-Chlorobenzoyl)-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Chlorobenzoyl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The compound may exert its effects through the inhibition of certain enzymes or receptors, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-Chlorobenzoyl chloride
- Phthalimide
- 2-Chlorobenzoic acid
Uniqueness
2-(2-Chlorobenzoyl)-1H-isoindole-1,3(2H)-dione is unique due to its combination of a chlorobenzoyl group and an isoindole dione moiety, which imparts specific chemical and biological properties not found in similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
113603-97-7 |
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Molecular Formula |
C15H8ClNO3 |
Molecular Weight |
285.68 g/mol |
IUPAC Name |
2-(2-chlorobenzoyl)isoindole-1,3-dione |
InChI |
InChI=1S/C15H8ClNO3/c16-12-8-4-3-7-11(12)15(20)17-13(18)9-5-1-2-6-10(9)14(17)19/h1-8H |
InChI Key |
JSKCFBMKJIGMFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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